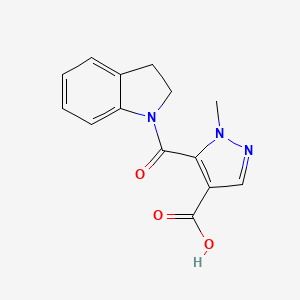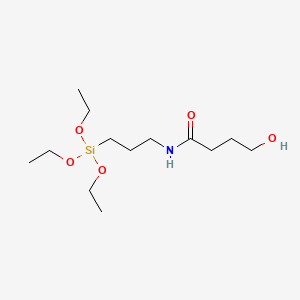
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 3-Fluoro-N-(5-amino-2-methoxyphenyl)benzamide or FAM-BZ. It is a white crystalline powder with a molecular weight of 288.30 g/mol. FAM-BZ is a derivative of benzamide and has a fluorine atom in the 3-position of the benzene ring.
Wirkmechanismus
FAM-BZ inhibits PARP-1 by binding to the catalytic domain of the enzyme. This prevents the enzyme from repairing damaged DNA and leads to the accumulation of DNA damage. In cancer cells, this accumulation of DNA damage leads to cell death. In neurodegenerative diseases, FAM-BZ prevents neuronal death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
FAM-BZ has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and prevent the growth and proliferation of cancer cells. It can also reduce oxidative stress and inflammation in neuronal cells, leading to neuroprotection. FAM-BZ has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FAM-BZ in lab experiments are its potency and specificity in inhibiting PARP-1. It has low toxicity and is well-tolerated in animal studies. However, the limitations of using FAM-BZ in lab experiments are its high cost and limited availability. The synthesis of FAM-BZ is also a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on FAM-BZ. One potential application is in the treatment of cancer. FAM-BZ has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to determine the efficacy of FAM-BZ in combination with other cancer treatments. Another potential application is in the treatment of neurodegenerative diseases. FAM-BZ has been shown to have neuroprotective effects and can prevent neuronal death. Further studies are needed to determine the potential of FAM-BZ in the treatment of Alzheimer's and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for FAM-BZ could increase its availability and reduce its cost.
Synthesemethoden
The synthesis of FAM-BZ involves the reaction of 3-fluorobenzoic acid with 5-amino-2-methoxyaniline in the presence of a coupling reagent. The reaction is carried out in a suitable solvent and under appropriate reaction conditions to obtain the desired product. The purity and yield of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
FAM-BZ has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. FAM-BZ has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent neuronal death.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCYCWDMHIIHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)
![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)
![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropylidene]hydroxylamine](/img/structure/B2390721.png)
![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)